![molecular formula C9H8ClNS B588477 2-(Chloromethyl)-4-methyl-1,3-benzothiazole CAS No. 131337-69-4](/img/structure/B588477.png)
2-(Chloromethyl)-4-methyl-1,3-benzothiazole
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Description
The compound “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various fields such as medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” are not available, benzothiazoles can generally be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . Another common method is the cyclization of 2-aminobenzenethiols with cyanogen .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” would likely consist of a benzothiazole core with a chloromethyl group attached at the 2-position and a methyl group at the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzothiazoles, including “2-(Chloromethyl)-4-methyl-1,3-benzothiazole”, can undergo various chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions . The chloromethyl group can also be a site for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” would depend on its exact structure. These properties could include melting point, boiling point, solubility, and reactivity .Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKDZJPMGCNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methyl-1,3-benzothiazole |
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